

Formyl Acetate: A Technical Guide to its Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	Formyl acetate				
Cat. No.:	B1329439	Get Quote			

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of **formyl acetate** (acetic formic anhydride), a versatile and reactive formylating agent in organic synthesis. It covers the historical context of its discovery, details various synthetic methodologies with experimental protocols, and explores its key applications, including the formylation of amines, alcohols, and its use in aldehyde synthesis. Quantitative data is presented in structured tables, and key chemical pathways are illustrated using diagrams to provide a thorough resource for chemistry professionals.

Introduction and Historical Context

Formyl acetate, systematically named acetic formic anhydride (C₃H₄O₃), is the mixed anhydride of acetic acid and formic acid[1][2]. It is a powerful and efficient reagent for introducing a formyl group (-CHO) into various organic molecules[1][3]. While not commercially available, its straightforward preparation has made it a valuable tool in synthetic chemistry for decades[1][4].

The history of **formyl acetate** preparation dates back to at least 1899 with the work of A. Behal[5]. Early methods involved the reaction of formic acid with acetic anhydride or ketene[5]. However, a more practical and widely adopted procedure, developed by Muramatsu, involves the reaction of sodium formate with acetyl chloride, which is noted for its simplicity and good yields[5]. This development was crucial for making **formyl acetate** more accessible for various



applications, including its use as a protecting group in peptide synthesis, a role identified as early as 1932[6].

Physicochemical and Spectroscopic Data

Formyl acetate is a colorless liquid that is sensitive to moisture[3][5]. Contact with water leads to its decomposition into acetic acid and carbon monoxide[1][3]. Due to the potential for gas evolution, it should be stored at low temperatures (e.g., 4°C) in a vessel with a polyethylene stopper, as sealed containers can explode[1][5].

Table 1: Physical and Spectroscopic Properties of Formyl Acetate

Property	Value	Source(s)
Molecular Formula	C ₃ H ₄ O ₃	[4][7]
Molecular Weight	88.06 g/mol	[4][7][8]
Boiling Point	27-28 °C @ 10 mmHg (1.33 kPa)	[1][5]
102.6 °C @ 760 mmHg	[2]	
Density	1.116 g/cm ³	[2][9]
Refractive Index (n ²⁰ D)	1.388	[5]
¹ H NMR (neat)	δ 9.05 (s, 1H, -CHO), δ 2.25 (s, 3H, CH₃CO-)	[5]
IR (neat, cm ⁻¹)	1791, 1765 (C=O stretching); 1050 (C-O-C stretching)	[5]

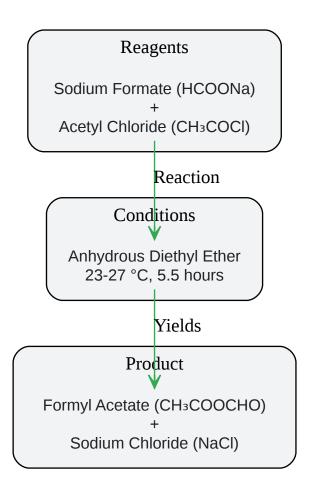
Synthesis of Formyl Acetate

Several methods exist for the preparation of **formyl acetate**. The most common approaches involve either the reaction of a formate salt with an acetyl halide or the dehydration of a mixture of formic and acetic acids.

Synthesis from Sodium Formate and Acetyl Chloride



This is a widely cited and reliable method, noted for producing good yields of **formyl acetate**[5]. The reaction involves the nucleophilic attack of the formate ion on the electrophilic carbonyl carbon of acetyl chloride.



Click to download full resolution via product page

Caption: Synthesis of **Formyl Acetate** from Sodium Formate.

Experimental Protocol (Adapted from Organic Syntheses[5])

- Setup: Equip a suitable reaction flask with a mechanical stirrer, a thermometer, and an addition funnel. Ensure all glassware is thoroughly dried.
- Reagents: Charge the flask with 300 g (4.41 moles) of finely ground, anhydrous sodium formate and 250 mL of anhydrous diethyl ether.



- Reaction: While stirring the mixture, add 294 g (3.75 moles) of acetyl chloride via the addition funnel at a rate that maintains the internal temperature between 23–27 °C.
- Stirring: After the addition is complete, continue to stir the mixture for an additional 5.5 hours at the same temperature to ensure the reaction goes to completion.
- Workup: Filter the reaction mixture by suction. Wash the solid residue (sodium chloride) with 100 mL of anhydrous diethyl ether and combine the washings with the filtrate.
- Purification: Remove the ether from the filtrate by distillation under reduced pressure. The remaining residue is then distilled, typically at 27–28 °C under 10 mmHg vacuum, to yield pure **formyl acetate** (reported yield: 64%).

In Situ Generation from Formic Acid and Acetic Anhydride

Formyl acetate can also be generated in situ by reacting excess formic acid with acetic anhydride[1][4][10]. This mixture, sometimes referred to as Formic Acid-Acetic Anhydride Mixture (FAM), is often used directly as a formylating agent without isolating the pure anhydride[1][4].

Experimental Protocol (Adapted from Organic Syntheses[10])

- Setup: In a three-necked flask equipped with a magnetic stirrer, internal thermometer, and condenser under an argon atmosphere, charge 28.6 g (280 mmol) of acetic anhydride.
- Cooling: Cool the flask to -10 °C using an appropriate cooling bath.
- Addition: Add 25.8 g (560 mmol) of 100% formic acid in portions over approximately 3 minutes. An exotherm will be observed.
- Heating: Heat the reaction mixture to an internal temperature of 42–44 °C and stir vigorously for 3 hours.
- Usage: The resulting mixture containing **formyl acetate** is then cooled and can be used directly for subsequent reactions, such as the formylation of amines.

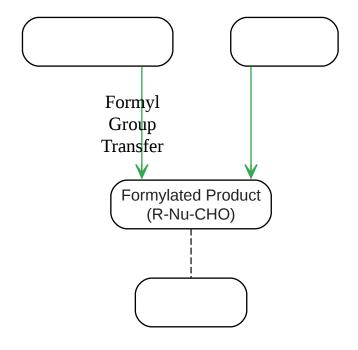


Table 2: Comparison of Synthetic Methods for Formyl Acetate

Method	Reagents	Solvent	Temperatur e	Typical Yield	Reference(s
Krimen/Mura matsu	Sodium Formate, Acetyl Chloride	Anhydrous Ether	23–27 °C	~64-97%	[3][4][5]
In Situ Generation	Formic Acid, Acetic Anhydride	None (or THF)	42-44 °C	Not Isolated	[1][4][10]
Ketene Method	Ketene, Formic Acid	Not specified	Room Temp. or below	Not specified	[1][4]

Applications in Organic Synthesis

The primary utility of **formyl acetate** lies in its ability to act as a potent electrophilic formylating agent. The significant difference in the electrophilicity of the two carbonyl carbons allows for the selective transfer of the formyl group.



Click to download full resolution via product page



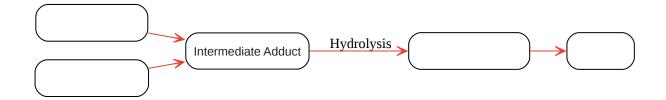
Caption: General Formylation Reaction using Formyl Acetate.

Formylation of Amines and Alcohols

Formyl acetate is an excellent reagent for the N-formylation of primary and secondary amines and the O-formylation of alcohols and phenols[1][5]. This reaction is often rapid and high-yielding. In peptide synthesis, N-formylation is a common strategy to protect the amino group of amino acids during coupling reactions[6][11]. The in situ generation of **formyl acetate** from formic acid and acetic anhydride is particularly effective for this purpose, with reactions often reaching completion in under 15 minutes and yielding nearly quantitative results[6].

Synthesis of Aldehydes from Grignard Reagents

A significant application of **formyl acetate** is in the synthesis of aldehydes via the formylation of organometallic reagents, particularly Grignard reagents[1][5][11]. The reaction must be conducted at low temperatures (e.g., -70 °C) to prevent the newly formed aldehyde from reacting with a second equivalent of the Grignard reagent, which would produce a secondary alcohol[11]. This method provides a direct route to aldehydes from organohalides.



Click to download full resolution via product page

Caption: Aldehyde Synthesis via Formylation of a Grignard Reagent.

General Experimental Protocol for Aldehyde Synthesis

- Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve formyl acetate in a suitable anhydrous solvent (e.g., THF).
- Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.



- Addition: Slowly add a solution of the Grignard reagent (1 equivalent) in THF or ether to the cooled formyl acetate solution, maintaining the low temperature.
- Quenching: After the addition is complete, stir for a short period before quenching the reaction with a saturated aqueous solution of ammonium chloride or dilute acid.
- Extraction and Purification: Allow the mixture to warm to room temperature, extract the product with an organic solvent, dry the organic layer, and purify the resulting aldehyde using distillation or chromatography.

Table 3: Selected Applications of Formyl Acetate in Formylation Reactions

Substrate Type	Reagent	Product Type	Key Features	Reference(s)
Primary/Seconda ry Amines	Formyl Acetate (in situ)	N-Formamide	Fast, high yields (97-100%), used for protection	[6]
Amino Acids	Formic Acid / Acetic Anhydride	N-Formyl Amino Acid	Amine protection in peptide synthesis	[6]
Alcohols / Phenols	Formyl Acetate	Formate Ester	Efficient O- formylation	[1][5][11]
Aromatic Grignard Reagents	Formyl Acetate	Aromatic Aldehyde	Good yields, requires low temperature (-70 °C)	[1][11]

Comparison with Other Formylation Methods

Formyl acetate offers distinct advantages over other classical formylation techniques. For instance, the Gattermann-Koch reaction, which formylates aromatic compounds using carbon monoxide and HCl with a Lewis acid catalyst, is generally restricted to alkylbenzenes and is not applicable to phenol or phenol ether substrates[12][13][14]. The related Gattermann reaction uses toxic hydrogen cyanide (HCN)[12][15]. **Formyl acetate**, while requiring careful handling,



provides a more versatile and often milder alternative for a broader range of nucleophilic substrates.

Conclusion

Since its early discovery, **formyl acetate** has proven to be a cornerstone reagent for formylation in organic synthesis. Its accessibility through straightforward preparative methods, combined with its high reactivity, allows for the efficient synthesis of formamides, formate esters, and, notably, aldehydes from organometallic precursors. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of the preparation and application of **formyl acetate** remains a valuable asset for the strategic introduction of the formyl functional group.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Formyl acetate | 2258-42-6 [chemicalbook.com]
- 2. Cas 2258-42-6, Formyl acetate | lookchem [lookchem.com]
- 3. chembk.com [chembk.com]
- 4. Formyl acetate synthesis chemicalbook [chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Formylation of Amines PMC [pmc.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. Acetic-formic anhydride | C3H4O3 | CID 75269 PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Formyl acetate, CAS No. 2258-42-6 iChemical [ichemical.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. Gattermann reaction Wikipedia [en.wikipedia.org]



- 13. Chemicals [chemicals.thermofisher.cn]
- 14. Gattermann koch | PPTX [slideshare.net]
- 15. doubtnut.com [doubtnut.com]
- To cite this document: BenchChem. [Formyl Acetate: A Technical Guide to its Discovery, Synthesis, and Application]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1329439#discovery-and-history-of-formyl-acetate-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com